2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5,5-dimethyl-4-phenyl-1-pyrroline 1-oxide is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26306 g/mol . This compound is known for its unique structure, which includes a cyano group, a phenyl group, and a pyrroline ring. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2-Cyano-5,5-dimethyl-4-phenyl-1-pyrroline 1-oxide typically involves the reaction of 5,5-dimethyl-1-pyrroline with a suitable nitrile compound under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Cyano-5,5-dimethyl-4-phenyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-5,5-dimethyl-4-phenyl-1-pyrroline 1-oxide is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in studies involving enzyme reactions and as a probe for detecting reactive oxygen species.
Mechanism of Action
The mechanism of action of 2-Cyano-5,5-dimethyl-4-phenyl-1-pyrroline 1-oxide involves its interaction with specific molecular targets and pathways. The cyano group and the pyrroline ring play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can also form stable complexes with metal ions, which can be used in catalytic reactions .
Comparison with Similar Compounds
2-Cyano-5,5-dimethyl-4-phenyl-1-pyrroline 1-oxide can be compared with other similar compounds, such as:
5,5-Dimethyl-1-pyrroline N-oxide: This compound lacks the cyano and phenyl groups, making it less reactive in certain reactions.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide: This compound has a similar pyrroline ring but different substituents, affecting its reactivity and applications. The uniqueness of 2-Cyano-5,5-dimethyl-4-phenyl-1-pyrroline 1-oxide lies in its combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
58134-15-9 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5,5-dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-13(2)12(8-11(9-14)15(13)16)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3 |
InChI Key |
JLQLCSBJDFHDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=[N+]1[O-])C#N)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.